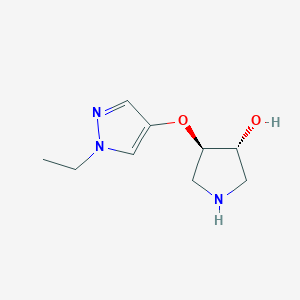
(3R,4R)-4-(1-Ethylpyrazol-4-yl)oxypyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-4-(1-Ethylpyrazol-4-yl)oxypyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. This compound is commonly referred to as EPYO and is a pyrrolidine derivative. EPYO has been studied for its potential use in the treatment of various medical conditions, including cancer, inflammation, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Role in Ethylene Glycol and Methanol Poisoning Treatment
4-Methylpyrazole is a potent inhibitor of alcohol dehydrogenase (ADH), the enzyme responsible for the metabolism of ethylene glycol and methanol to toxic byproducts. It has been used in cases of ethylene glycol or methanol intoxication, demonstrating its potential to decrease the metabolic consequences of poisoning. This application suggests that pyrazole derivatives, by inhibiting ADH, could be valuable in clinical toxicology for managing certain types of poisoning, offering an alternative to traditional treatments like ethanol therapy (Baud et al., 1986).
2. Antidote Efficiency in Poisoning Cases
The effectiveness of 4-Methylpyrazole as an antidote has been documented in both adult and pediatric cases of ethylene glycol poisoning. Its ability to prevent the formation of toxic metabolites and to correct metabolic acidosis without the need for hemodialysis underscores its potential in toxicology. This indicates that pyrazole derivatives can play a significant role in enhancing the treatment options for poisoning, underscoring the importance of their pharmacokinetic properties in therapeutic applications (Harry et al., 1998).
3. Pharmacokinetics and Safety Profile
The pharmacokinetics and safety profile of 4-Methylpyrazole have been studied in healthy human subjects, providing valuable information on its metabolism and potential side effects. Such studies are crucial for understanding the bioavailability, distribution, metabolism, and excretion (ADME) of pyrazole derivatives. These insights can inform their broader applications in medical research and clinical practice, highlighting the importance of thorough pharmacokinetic evaluations for ensuring the safety and efficacy of new treatments (Jacobsen et al., 1988).
Eigenschaften
IUPAC Name |
(3R,4R)-4-(1-ethylpyrazol-4-yl)oxypyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-2-12-6-7(3-11-12)14-9-5-10-4-8(9)13/h3,6,8-10,13H,2,4-5H2,1H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDROWMWCGFWYIY-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OC2CNCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)O[C@@H]2CNC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
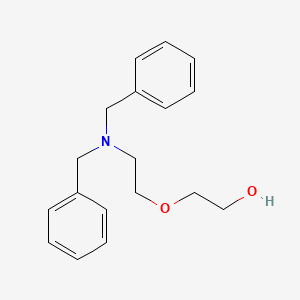

![[4-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2985621.png)
![2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene](/img/structure/B2985622.png)


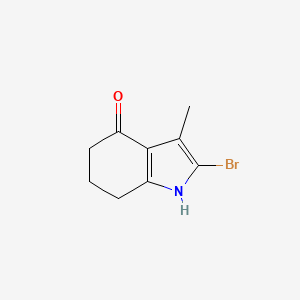
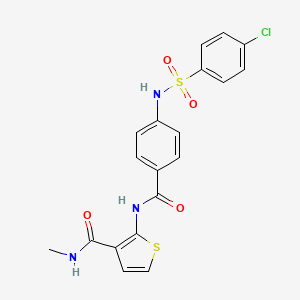

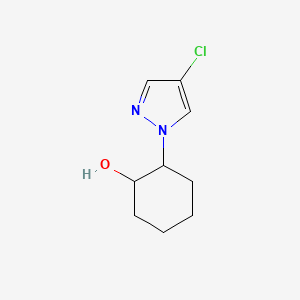
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2985634.png)
![(3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one](/img/structure/B2985636.png)


